

Decoding the Niacin-13C6 Certificate of Analysis: An In-depth Technical Guide

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Compound of Interest

Compound Name: Niacin-13C6

Cat. No.: B1142442

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For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a comprehensive understanding of the Certificate of Analysis (CoA) is paramount. This document is the primary assurance of the quality, identity, and purity of a given lot of material. This guide provides a detailed exploration of the CoA for **Niacin-13C6**, a stable isotope-labeled version of niacin (Vitamin B3), crucial for metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Quantitative Data Summary

A Certificate of Analysis for **Niacin-13C6** presents critical quantitative data that has been meticulously determined through various analytical techniques. This information is essential for ensuring the accuracy and reproducibility of experimental results. The following tables summarize the key specifications typically found on a CoA for **Niacin-13C6**.

Table 1: Identification and Physical Properties

Parameter	Specification	Typical Value	Significance
Chemical Name	3-Pyridinecarboxylic acid-2,3,4,5,6- ¹³ C ₆	3-Pyridinecarboxylic acid-2,3,4,5,6- ¹³ C ₆	Unambiguous identification of the chemical entity.
CAS Number	1189954-79-7	1189954-79-7	A unique identifier for the specific isotopically labeled compound.
Molecular Formula	¹³ C ₆ H ₅ NO ₂	¹³ C ₆ H ₅ NO ₂	Confirms the elemental composition, including the heavy isotopes.
Molecular Weight	129.07 g/mol	129.07 g/mol	The calculated molecular weight based on the incorporation of six ¹³ C atoms.
Appearance	White to off-white solid	Conforms	A qualitative check for gross impurities or degradation.

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification	Typical Value	Significance
Chemical Purity	HPLC	≥98%	99.90% [1]	Determines the percentage of the desired compound, excluding isotopic variants and impurities.
Isotopic Enrichment	Mass Spectrometry	≥99 atom % ¹³ C	99.6% [1]	Quantifies the percentage of molecules that contain the ¹³ C label at all six carbon positions.
Isotopic Purity	Mass Spectrometry	Report	M+6	Indicates the mass shift corresponding to the incorporation of six ¹³ C atoms.

Experimental Protocols

The quantitative data presented in the CoA is derived from rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the **Niacin-13C6** sample by separating it from any non-isotopic impurities.

Methodology:

- **Sample Preparation:** A known concentration of the **Niacin-13C6** standard is prepared by dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water. The

solution is then filtered through a 0.22 μm syringe filter to remove any particulate matter.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically employed.
 - Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic phase (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Column Temperature: The column is maintained at a constant temperature, for example, 25°C.
 - Detection: The UV detector is set to a wavelength where niacin exhibits strong absorbance, typically around 262 nm.
- Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to **Niacin-13C6** and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity

Purpose: To confirm the molecular weight of **Niacin-13C6** and to determine the extent of ^{13}C labeling (isotopic enrichment).

Methodology:

- Sample Preparation: A dilute solution of the **Niacin-13C6** sample is prepared in a solvent compatible with the mass spectrometer's ionization source, such as a mixture of acetonitrile and water with a small amount of formic acid.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal for this analysis.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion of **Niacin-13C6** ($[M+H]^+$ at m/z 130.04).
 - Resolution: High resolution is crucial to differentiate between the desired ^{13}C -labeled compound and any potential interferences.
- Data Analysis:
 - Isotopic Purity: The mass spectrum is examined for the presence of the molecular ion peak corresponding to **Niacin-13C6**. The "M+6" designation confirms the incorporation of six ^{13}C atoms.
 - Isotopic Enrichment: The relative intensities of the ion peaks for **Niacin-13C6** (all six carbons as ^{13}C) and any isotopologues with fewer than six ^{13}C atoms are measured. The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of the **Niacin-13C6** and to provide an orthogonal assessment of isotopic enrichment.

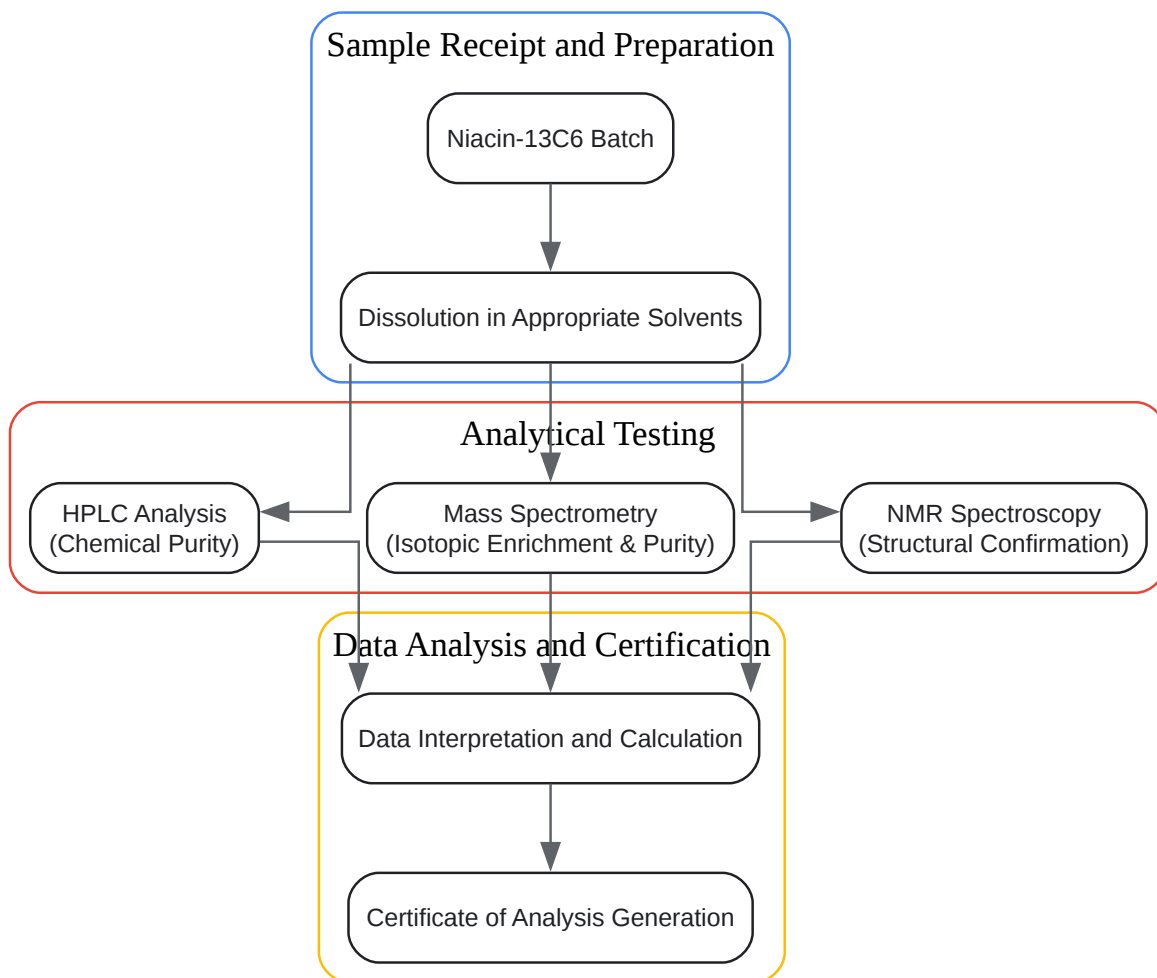
Methodology:

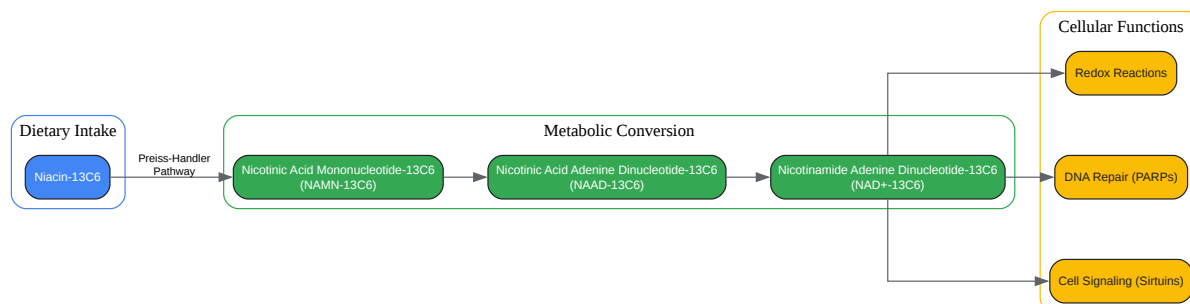
- Sample Preparation: Approximately 5-10 mg of the **Niacin-13C6** sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- NMR Experiments:
 - ^1H NMR: A standard proton NMR spectrum is acquired to confirm the presence and chemical environment of the hydrogen atoms in the molecule. The splitting patterns and chemical shifts should be consistent with the structure of niacin.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the high isotopic enrichment, the signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid will be significantly enhanced. The chemical shifts are compared to those of unlabeled niacin to confirm the carbon skeleton.
- Data Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the known structure of niacin. The high intensity of the carbon signals in the ^{13}C NMR spectrum provides qualitative confirmation of the high level of isotopic enrichment.

Visualizations

To further clarify the information presented in a **Niacin- $^{13}\text{C}6$** Certificate of Analysis and its broader context, the following diagrams are provided.





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References

- 1. researchgate.net [researchgate.net]
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